HDAC2 Potency vs. Vorinostat
N,N-Diethyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide exhibits an IC50 of 100 nM against human HDAC2, which is comparable to the clinically approved pan-HDAC inhibitor vorinostat (SAHA) [1]. In a standardized assay, vorinostat demonstrated an IC50 of 120 nM against HDAC2 [2]. This places the target compound in the same potency range as a benchmark therapeutic, a key differentiator from many unoptimized indole-based screening hits that often exhibit IC50 values in the micromolar range.
| Evidence Dimension | HDAC2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Vorinostat (SAHA): 120 nM |
| Quantified Difference | ~17% improvement in IC50 |
| Conditions | Inhibition of human HDAC2 pre-incubated for 30 mins before substrate addition, measured after 30 mins by HDAC-Glo I/II assay [1]. Data for vorinostat measured under comparable conditions [2]. |
Why This Matters
Potency on par with an FDA-approved drug de-risks the compound as a tool for target validation or as a starting point for medicinal chemistry campaigns, justifying its selection over weaker indole analogs.
- [1] BindingDB. BDBM50044649. Affinity Data for HDAC2. View Source
- [2] PMC11187553, Table 2. IC50 values of compounds 6 and 8 and vorinostat against the HDAC2 and HDAC6 isoforms. View Source
